1-(4-fluoro-2H-indazol-3-yl)-5-oxo-N-(2-oxo-2-phenylethyl)pyrrolidine-3-carboxamide
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Overview
Description
1-(4-fluoro-2H-indazol-3-yl)-5-oxo-N-(2-oxo-2-phenylethyl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the indazole ring, along with other functional groups, makes this compound an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluoro-2H-indazol-3-yl)-5-oxo-N-(2-oxo-2-phenylethyl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the Indazole Ring: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Introduction of the Fluoro Group: Fluorination can be performed using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of the Pyrrolidine Ring: This step may involve the reaction of an appropriate amine with a diketone or ketoester.
Coupling Reactions: The final coupling of the indazole and pyrrolidine moieties can be achieved using peptide coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.
Purification Techniques: Employing methods like crystallization, chromatography, and recrystallization to obtain the pure compound.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluoro-2H-indazol-3-yl)-5-oxo-N-(2-oxo-2-phenylethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indazole or pyrrolidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-fluoro-2H-indazol-3-yl)-5-oxo-N-(2-oxo-2-phenylethyl)pyrrolidine-3-carboxamide would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chloro-2H-indazol-3-yl)-5-oxo-N-(2-oxo-2-phenylethyl)pyrrolidine-3-carboxamide
- 1-(4-bromo-2H-indazol-3-yl)-5-oxo-N-(2-oxo-2-phenylethyl)pyrrolidine-3-carboxamide
- 1-(4-methyl-2H-indazol-3-yl)-5-oxo-N-(2-oxo-2-phenylethyl)pyrrolidine-3-carboxamide
Uniqueness
1-(4-fluoro-2H-indazol-3-yl)-5-oxo-N-(2-oxo-2-phenylethyl)pyrrolidine-3-carboxamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C20H17FN4O3 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-phenacylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H17FN4O3/c21-14-7-4-8-15-18(14)19(24-23-15)25-11-13(9-17(25)27)20(28)22-10-16(26)12-5-2-1-3-6-12/h1-8,13H,9-11H2,(H,22,28)(H,23,24) |
InChI Key |
DGOFCSUVDANAAT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=C2C(=CC=C3)F)C(=O)NCC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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